molecular formula C11H8F3N3O2 B10903523 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10903523
M. Wt: 271.19 g/mol
InChI Key: WIYXUEOXNQBQGW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoromethyl, fluoro, nitro, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Nitration and fluorination: The introduction of the nitro and fluoro groups can be carried out using nitrating agents (e.g., nitric acid) and fluorinating agents (e.g., Selectfluor).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, or halides.

Major Products Formed

    Reduction of the nitro group: 3-(Difluoromethyl)-1-(4-fluoro-2-aminophenyl)-4-methyl-1H-pyrazole.

    Substitution of the fluoro group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole: Similar structure but with a chloro group instead of a fluoro group.

    3-(Difluoromethyl)-1-(4-fluoro-2-aminophenyl)-4-methyl-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and nitro groups can enhance its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-4-methylpyrazole

InChI

InChI=1S/C11H8F3N3O2/c1-6-5-16(15-10(6)11(13)14)8-3-2-7(12)4-9(8)17(18)19/h2-5,11H,1H3

InChI Key

WIYXUEOXNQBQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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